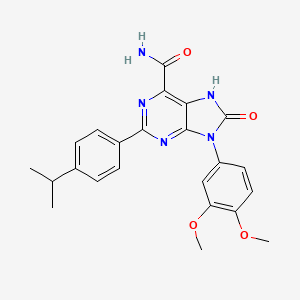

9-(3,4-dimethoxyphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

CAS No.: 898443-17-9

Cat. No.: VC4335940

Molecular Formula: C23H23N5O4

Molecular Weight: 433.468

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898443-17-9 |

|---|---|

| Molecular Formula | C23H23N5O4 |

| Molecular Weight | 433.468 |

| IUPAC Name | 9-(3,4-dimethoxyphenyl)-8-oxo-2-(4-propan-2-ylphenyl)-7H-purine-6-carboxamide |

| Standard InChI | InChI=1S/C23H23N5O4/c1-12(2)13-5-7-14(8-6-13)21-25-18(20(24)29)19-22(27-21)28(23(30)26-19)15-9-10-16(31-3)17(11-15)32-4/h5-12H,1-4H3,(H2,24,29)(H,26,30) |

| Standard InChI Key | ZWPHKOHWVUVTEV-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)N |

Introduction

The compound 9-(3,4-dimethoxyphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic molecule with a molecular formula of C23H23N5O4 and a molecular weight of approximately 433.5 g/mol . This compound belongs to the purine class, which is a significant group of heterocyclic aromatic organic compounds. Purines are crucial in biochemistry, forming the backbone of nucleic acids (DNA and RNA) and playing roles in various metabolic processes.

Synthesis and Chemical Reactivity

The synthesis of such purine derivatives typically involves multi-step reactions, including nucleophilic substitution and condensation reactions. The reactivity of this compound can be influenced by the presence of the oxo group and the carboxamide functionality, which can participate in hydrogen bonding and other intermolecular interactions.

Potential Biological Applications

Purine derivatives are known for their diverse biological activities, including roles in neurotransmission, metabolism, and as potential therapeutic agents. The specific biological activity of 9-(3,4-dimethoxyphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide would depend on its ability to interact with biological targets, such as enzymes or receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume